molecular formula C16H20N2OS B13763375 2-(1-Imidazolyl)-4'-(isopentylthio)acetophenone CAS No. 73932-16-8

2-(1-Imidazolyl)-4'-(isopentylthio)acetophenone

Cat. No.: B13763375
CAS No.: 73932-16-8
M. Wt: 288.4 g/mol
InChI Key: VNUKVDIMHZFZRB-UHFFFAOYSA-N
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Description

2-(1-Imidazolyl)-4’-(isopentylthio)acetophenone is an organic compound that features an imidazole ring and an isopentylthio group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Imidazolyl)-4’-(isopentylthio)acetophenone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Attachment of the Isopentylthio Group: The isopentylthio group can be introduced via a nucleophilic substitution reaction, where an isopentylthiol reacts with a suitable leaving group on the acetophenone derivative.

    Final Assembly: The final step involves the coupling of the imidazole ring with the acetophenone derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Imidazolyl)-4’-(isopentylthio)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like thiols or amines

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted imidazole derivatives

Scientific Research Applications

2-(1-Imidazolyl)-4’-(isopentylthio)acetophenone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-Imidazolyl)-4’-(isopentylthio)acetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Imidazolyl)acetonitrile: Another imidazole derivative with different functional groups.

    4’-Methylthioacetophenone: A compound with a similar acetophenone backbone but different substituents.

Uniqueness

2-(1-Imidazolyl)-4’-(isopentylthio)acetophenone is unique due to the presence of both the imidazole ring and the isopentylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

73932-16-8

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone

InChI

InChI=1S/C16H20N2OS/c1-13(2)7-10-20-15-5-3-14(4-6-15)16(19)11-18-9-8-17-12-18/h3-6,8-9,12-13H,7,10-11H2,1-2H3

InChI Key

VNUKVDIMHZFZRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2

Origin of Product

United States

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